4-Fluoro-2-(N-propylaminomethyl)phenylboronic acid pinacol ester, HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-(N-propylaminomethyl)phenylboronic acid pinacol ester hydrochloride is a boronic ester compound with the molecular formula C16H26BClFNO2. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(N-propylaminomethyl)phenylboronic acid pinacol ester hydrochloride typically involves the reaction of 4-fluoro-2-(N-propylaminomethyl)phenylboronic acid with pinacol in the presence of hydrochloric acid. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, where the boronic acid derivative is reacted with an appropriate halide under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(N-propylaminomethyl)phenylboronic acid pinacol ester hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or alcohols.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or alcohols for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents such as THF or dichloromethane (DCM) .
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, and substituted phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
4-Fluoro-2-(N-propylaminomethyl)phenylboronic acid pinacol ester hydrochloride has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: The compound can be used as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It is employed in the development of new pharmaceuticals, particularly in the design of boron-containing drugs for cancer therapy and other diseases.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(N-propylaminomethyl)phenylboronic acid pinacol ester hydrochloride involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diol-containing molecules, such as carbohydrates and nucleotides, through reversible covalent bonding. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Fluoro-2-(N-propylaminomethyl)phenylboronic acid pinacol ester hydrochloride include:
- 4-Fluoro-2-(N-cyclopropylaminomethyl)phenylboronic acid pinacol ester hydrochloride
- 4-(Trifluoromethyl)phenylboronic acid pinacol ester
- Phenylboronic acid pinacol ester
Uniqueness
What sets 4-Fluoro-2-(N-propylaminomethyl)phenylboronic acid pinacol ester hydrochloride apart from similar compounds is its specific substitution pattern, which imparts unique reactivity and selectivity in chemical reactions. The presence of the fluoro and propylaminomethyl groups enhances its ability to participate in Suzuki-Miyaura coupling reactions and other transformations, making it a valuable tool in synthetic chemistry .
Properties
IUPAC Name |
N-[[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BFNO2.ClH/c1-6-9-19-11-12-10-13(18)7-8-14(12)17-20-15(2,3)16(4,5)21-17;/h7-8,10,19H,6,9,11H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEMVQUDSPDBLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CNCCC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.